2-(2,3-Difluorophenyl)cyclopropan-1-amine
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Overview
Description
2-(2,3-Difluorophenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C9H9F2N and a molecular weight of 1691712664 It is characterized by the presence of a cyclopropane ring attached to a 2,3-difluorophenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, such as a 2,3-difluorophenyl derivative, followed by amination. One common method involves the reaction of 2,3-difluorophenylacetonitrile with a cyclopropanating agent, such as diazomethane, under controlled conditions to form the cyclopropane ring. The resulting intermediate is then subjected to reduction and subsequent amination to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Additionally, industrial methods may incorporate continuous flow techniques and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various functional groups.
Scientific Research Applications
2-(2,3-Difluorophenyl)cyclopropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in biochemical pathways. The exact mechanism depends on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine: A stereoisomer with similar structural features but different spatial arrangement.
Ticagrelor Related Compounds: Compounds related to the antiplatelet drug ticagrelor, which share structural similarities with 2-(2,3-Difluorophenyl)cyclopropan-1-amine.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of a cyclopropane ring.
Properties
Molecular Formula |
C9H9F2N |
---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
2-(2,3-difluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-7-3-1-2-5(9(7)11)6-4-8(6)12/h1-3,6,8H,4,12H2 |
InChI Key |
MCABSRDMAUTFDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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